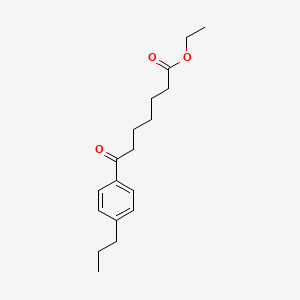

Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate

Description

Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate is a synthetic ester featuring a phenyl ring substituted with an n-propyl group at the para position, linked to a seven-carbon oxoheptanoate chain. These compounds are primarily used as intermediates in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

ethyl 7-oxo-7-(4-propylphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-3-8-15-11-13-16(14-12-15)17(19)9-6-5-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAXAYRBCJLXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287684 | |

| Record name | Ethyl ζ-oxo-4-propylbenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-86-1 | |

| Record name | Ethyl ζ-oxo-4-propylbenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ζ-oxo-4-propylbenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate typically involves the esterification of 7-oxo-7-(4-propylphenyl)heptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 7-oxo-7-(4-propylphenyl)heptanoic acid.

Reduction: 7-hydroxy-7-(4-propylphenyl)heptanoate.

Substitution: Various halogenated derivatives of the phenyl group.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Caspase Inhibition : Research indicates that derivatives of Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate can serve as inhibitors of caspases, enzymes implicated in apoptosis and inflammation. These inhibitors are being explored for their therapeutic potential in treating diseases such as cancer and neuroinflammatory disorders .

- Sphingosine Kinase Inhibition : The compound has also been studied for its role as an inhibitor of sphingosine kinase, which is associated with immune-mediated diseases and cancer. This inhibition could lead to novel treatments for conditions like multiple sclerosis and certain types of cancer .

-

Biochemical Studies

- Inflammatory Disease Models : this compound has been utilized in animal models to study its effects on inflammatory diseases, particularly ulcerative colitis. Studies have shown that it can significantly reduce inflammatory markers and improve colon histology .

- Neuroprotection : Investigations into neuroprotective properties suggest that this compound may mitigate neuronal damage in models of neurodegenerative diseases by modulating inflammatory pathways .

- Pharmaceutical Development

Data Tables

Case Studies

-

Case Study 1: Caspase Inhibitors

A study published in a pharmaceutical journal explored the efficacy of this compound derivatives as caspase inhibitors. The results demonstrated significant inhibition of caspase activity, leading to reduced apoptosis in cancer cell lines. -

Case Study 2: Neuroinflammatory Disorders

In another research project, the compound was tested in models of multiple sclerosis. The findings indicated a reduction in neuroinflammation and improved motor function, suggesting potential therapeutic benefits for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The phenyl group may interact with hydrophobic pockets in biological molecules, influencing their function.

Comparison with Similar Compounds

Structural Variations and Molecular Characteristics

The analogs differ in the substituents on the phenyl ring, which influence their electronic, steric, and solubility properties. Key examples include:

| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|---|

| Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | 4-Methyl | Not Provided | C₁₆H₂₂O₃ | ~262.3 | Electron-donating methyl group |

| Ethyl 7-[4-(N,N-Dimethylamino)phenyl]-7-oxo... | 4-N,N-Dimethylamino | 91727-04-7 | C₁₇H₂₅NO₃ | ~297.4 | Strongly electron-donating amino group |

| Ethyl 7-(4-biphenyl)-7-oxoheptanoate | 4-Biphenyl | 147862-41-7 | C₂₁H₂₄O₃ | ~324.4 | Extended aromatic system |

| Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | 4-Chloro | 122115-52-0 | C₁₅H₁₉ClO₃ | ~282.8 | Electron-withdrawing halogen |

| Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate | 4-Heptyloxy | 898758-01-5 | C₂₂H₃₄O₄ | ~363.5 | Long alkyl chain enhancing lipophilicity |

| Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxohept... | 2-Chloro-4-fluoro | 951886-28-5 | C₁₅H₁₈ClFO₃ | ~300.8 | Halogenated, mixed electronic effects |

Key Observations :

Hazard Profiles and Toxicity

Substituents significantly impact hazard classifications:

Biological Activity

Ethyl 7-(4-n-propylphenyl)-7-oxoheptanoate, a compound belonging to the class of oxoheptanoates, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a ketone functional group and an ethyl ester moiety, which contribute to its reactivity and biological interactions. The molecular formula for this compound is , with a molecular weight of approximately 250.34 g/mol. Its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in lipid metabolism, particularly those related to cholesterol biosynthesis. This suggests that this compound may exhibit similar inhibitory properties, potentially beneficial in treating hypercholesterolemia and related cardiovascular diseases .

- Regulation of Sphingolipid Metabolism : The compound may influence the sphingolipid metabolic pathway, which is crucial for cell signaling and apoptosis. Inhibiting sphingosine kinase can lead to altered levels of bioactive sphingolipids, impacting cell proliferation and survival .

Therapeutic Applications

Given its biological activity, this compound could have several therapeutic applications:

- Cardiovascular Health : By potentially inhibiting cholesterol biosynthesis, it may serve as a therapeutic agent for managing cholesterol levels and preventing atherosclerosis .

- Cancer Research : The modulation of sphingolipid metabolism might also position this compound as a candidate for cancer treatment by promoting apoptosis in cancer cells .

Case Studies and Experimental Data

- Cholesterol Biosynthesis Inhibition :

-

Sphingosine Kinase Activity :

- Research indicated that derivatives of oxoheptanoates could inhibit sphingosine kinase activity, leading to decreased levels of sphingosine-1-phosphate (S1P), a lipid mediator involved in cell proliferation and survival. This inhibition was associated with increased apoptosis in certain cancer cell lines .

- Metabolic Pathway Modulation :

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | Moderate inhibition of cholesterol biosynthesis | Reduced cholesterol levels in vitro by ~25% |

| Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate | High affinity for sphingosine kinase | Induced apoptosis in cancer cells |

| Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate | Altered lipid metabolism | Improved metabolic profiles in obese models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.